2-Ethyl-2-methoxyhexyl Salicylate
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Overview
Description
2-Ethyl-2-methoxyhexyl Salicylate is an organic compound with the molecular formula C16H24O4. It is a derivative of salicylic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in the synthesis of other chemical compounds and has notable properties that make it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methoxyhexyl Salicylate can be synthesized from 3-Heptanone, a versatile synthetic building block. The synthesis involves the reaction of 3-Heptanone with salicylic acid under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of this compound typically involves the esterification of salicylic acid with 2-Ethyl-2-methoxyhexanol. This process is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methoxyhexyl Salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted salicylates depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methoxyhexyl Salicylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, fragrances, and other consumer products
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methoxyhexyl Salicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes, similar to other salicylates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl Salicylate:
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings
Uniqueness
2-Ethyl-2-methoxyhexyl Salicylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its methoxy group provides additional reactivity compared to other salicylates, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C16H24O4 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2-ethyl-2-methoxyhexyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-4-6-11-16(5-2,19-3)12-20-15(18)13-9-7-8-10-14(13)17/h7-10,17H,4-6,11-12H2,1-3H3 |
InChI Key |
BNNAUTPRCUJOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COC(=O)C1=CC=CC=C1O)OC |
Origin of Product |
United States |
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